
H-Phe-Pro-Ala-betana
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Phe-Pro-Ala-betana is a tripeptide composed of L-phenylalanine, L-proline, and L-alanine. This compound is known for its unique sequence and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Phe-Pro-Ala-betana typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial processes often incorporate automated peptide synthesizers to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
H-Phe-Pro-Ala-betana can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds or other oxidized functional groups.
Substitution: Amino acid residues in the peptide can be substituted with other functional groups to alter its properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol (DTT) for reduction, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of phenylalanine can lead to the formation of tyrosine, while reduction of disulfide bonds can yield free thiol groups.
Applications De Recherche Scientifique
H-Phe-Pro-Ala-betana has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is used to investigate protein folding, stability, and interactions.
Medicine: this compound is explored for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.
Industry: The compound is used in the production of peptide-based materials and as a standard in analytical techniques
Mécanisme D'action
The mechanism of action of H-Phe-Pro-Ala-betana involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate enzymatic reactions, alter signal transduction pathways, or affect protein-protein interactions. The exact mechanism depends on the specific context and application of the peptide .
Comparaison Avec Des Composés Similaires
H-Phe-Pro-Ala-betana can be compared with other similar tripeptides, such as:
H-Phe-Pro-Gly: This compound has a similar structure but with glycine instead of alanine, leading to different properties and applications.
H-Phe-Pro-Val: The substitution of alanine with valine can affect the peptide’s hydrophobicity and stability.
H-Phe-Pro-Leu: This peptide has leucine instead of alanine, which can influence its biological activity and interactions
Conclusion
This compound is a versatile tripeptide with significant potential in various scientific fields. Its unique sequence and properties make it a valuable tool for research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and pave the way for new discoveries and innovations.
Propriétés
Formule moléculaire |
C27H30N4O3 |
|---|---|
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-[(2S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H30N4O3/c1-18(25(32)30-22-14-13-20-10-5-6-11-21(20)17-22)29-26(33)24-12-7-15-31(24)27(34)23(28)16-19-8-3-2-4-9-19/h2-6,8-11,13-14,17-18,23-24H,7,12,15-16,28H2,1H3,(H,29,33)(H,30,32)/t18-,23-,24-/m0/s1 |
Clé InChI |
IIZJVPYPUKBCCG-NWVWQQAFSA-N |
SMILES isomérique |
C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)N |
SMILES canonique |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)N |
Pictogrammes |
Health Hazard |
Séquence |
FPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


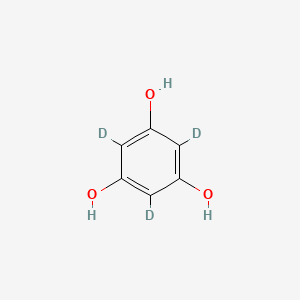
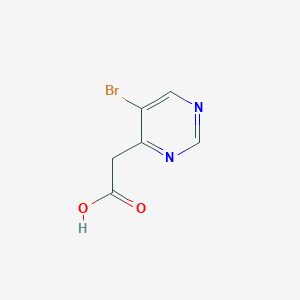
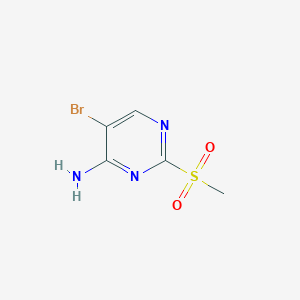

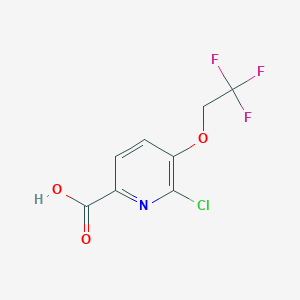

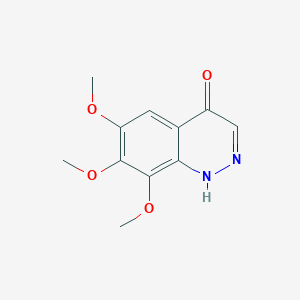

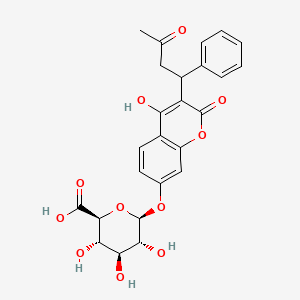
![6-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1512262.png)

![[(3R,7R,8R,9S,13S,14S,17R)-17-Ethynyl-3-hydroxy-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] hydrogen sulfate](/img/structure/B1512266.png)

![Ethyl 6-methylimidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B1512268.png)
